Okenone

Description

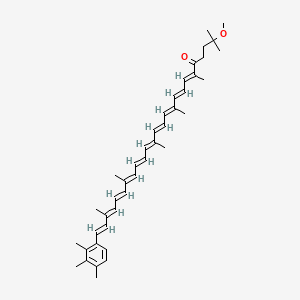

Structure

3D Structure

Properties

Molecular Formula |

C41H54O2 |

|---|---|

Molecular Weight |

578.9 g/mol |

IUPAC Name |

(6E,8E,10E,12E,14E,16E,18E,20E,22E,24E)-2-methoxy-2,6,10,14,19,23-hexamethyl-25-(2,3,4-trimethylphenyl)pentacosa-6,8,10,12,14,16,18,20,22,24-decaen-5-one |

InChI |

InChI=1S/C41H54O2/c1-31(19-14-21-33(3)23-16-24-36(6)40(42)29-30-41(9,10)43-11)17-12-13-18-32(2)20-15-22-34(4)25-27-39-28-26-35(5)37(7)38(39)8/h12-28H,29-30H2,1-11H3/b13-12+,19-14+,20-15+,23-16+,27-25+,31-17+,32-18+,33-21+,34-22+,36-24+ |

InChI Key |

FSQZIFSGNDUYRQ-TYKRLFMMSA-N |

Isomeric SMILES |

CC1=C(C(=C(C=C1)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C(=O)CCC(C)(C)OC)/C)/C)C)C |

Canonical SMILES |

CC1=C(C(=C(C=C1)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C(=O)CCC(C)(C)OC)C)C)C)C |

Synonyms |

okenone |

Origin of Product |

United States |

Foundational & Exploratory

Okenone Biosynthesis in Purple Sulfur Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Okenone, a unique aromatic keto-carotenoid, is a signature pigment of purple sulfur bacteria (PSB) belonging to the family Chromatiaceae. Its diagenetic product, okenane, serves as a crucial biomarker for photic zone euxinia in the geological record. The biosynthesis of okenone is a complex, multi-step enzymatic process that transforms the common carotenoid precursor, lycopene, into this specialized molecule. This technical guide provides an in-depth exploration of the okenone biosynthesis pathway, detailing the enzymes and genes involved, quantitative production data, and comprehensive experimental protocols for its study. The information presented herein is intended to support researchers in the fields of microbiology, biochemistry, and drug development in understanding and potentially harnessing this natural product pathway.

The Okenone Biosynthesis Pathway

The complete biosynthesis of okenone from lycopene has been elucidated, primarily through studies on Thiodictyon sp. strain CAD16.[1] The pathway involves a series of enzymatic modifications on both ends of the lycopene molecule. One end undergoes cyclization and aromatization to form a χ-ring, while the other acyclic ψ-end is methoxylated and ketolated.[1][2][3] The key enzymes and the sequence of reactions are outlined below.

Formation of the χ-Ring

The initial steps of okenone biosynthesis involve the modification of one of the ψ-end groups of lycopene to form the characteristic aromatic χ-ring. This process is catalyzed by two enzymes:

-

Lycopene Cyclase (CrtY): This enzyme initiates the process by cyclizing one end of the linear lycopene molecule to form a β-ring, resulting in the production of γ-carotene.[1][2][3]

-

γ-Carotene Desaturase/Methyltransferase (CrtU): Following cyclization, CrtU, an enzyme with dual functionality, converts the β-ring of γ-carotene into a χ-ring.[1][2] This transformation involves desaturation and methylation reactions.

Modification of the ψ-End Group

The other acyclic end of the γ-carotene intermediate undergoes a series of modifications to introduce a methoxy group at the C-1′ position and a keto group at the C-4′ position. These reactions are catalyzed by three distinct enzymes:

-

1,2-Carotenoid Hydratase (CrtC): This enzyme hydrates the 1′,2′-double bond of the ψ-end group.[1][3]

-

O-Methyltransferase (CrtF): CrtF then methylates the hydroxyl group introduced by CrtC, using S-adenosyl-l-methionine as the methyl donor.[1][3]

-

Carotene Ketolase (CruO): The final step in the modification of the ψ-end is the introduction of a keto group at the C-4′ position, a reaction catalyzed by the novel ketolase, CruO.[1][3]

The proposed biosynthetic pathway for okenone is depicted in the following diagram:

Figure 1. The proposed biosynthetic pathway of okenone from lycopene.

Genetic Organization

In okenone-producing purple sulfur bacteria, the genes encoding the biosynthetic enzymes are often found clustered together in the genome. In Thiodictyon sp. CAD16, the genes crtE, crtB, crtI, crtC, two paralogous crtD genes (one of which is cruO), crtU, and crtY are located in a 26-kb region.[1] The crtF gene, however, is located in a different region of the genome.[1]

Quantitative Data on Okenone Production

The production of okenone can vary between different species and strains of purple sulfur bacteria and is also influenced by growth conditions. The following tables summarize some of the available quantitative data on okenone production.

| Strain/Species | Okenone Concentration (fmol per cell) | Okenone to Bacteriochlorophyll a Ratio | Reference |

| Marichromatium purpuratum 1591 | ~2.5 | ~12:1 | [4] |

| Marichromatium purpuratum 1711 | ~2.5 | ~12:1 | [4] |

| Thiocapsa marina 5653 | ~2.5 | ~12:1 | [4] |

| FGL21 | ~2.5 | ~12:1 | [4] |

| Strain/Species | Growth Condition | Okenone to Bacteriochlorophyll a Ratio | Reference |

| Marichromatium purpuratum DSMZ 1591 | Autotrophic | 0.784 ± 0.009 | [5][6] |

| Marichromatium purpuratum DSMZ 1591 | Photoheterotrophic | 0.681 ± 0.002 | [5][6] |

| Marichromatium purpuratum DSMZ 1711 | - | 0.864 ± 0.002 | [5][6] |

| Thiocapsa marina DSMZ 5653 | - | 0.463 ± 0.002 | [5][6] |

Experimental Protocols

The following section provides detailed methodologies for the cultivation of okenone-producing purple sulfur bacteria, extraction of carotenoids, and their analysis by High-Performance Liquid Chromatography (HPLC).

Cultivation of Okenone-Producing Purple Sulfur Bacteria

Objective: To cultivate purple sulfur bacteria under conditions that promote the production of okenone.

Materials:

-

Pfennig's Medium I or a similar defined medium for PSB.

-

Sterile serum bottles or other anaerobic culture vessels.

-

Anaerobic gas mixture (e.g., N₂/CO₂ 80:20 v/v).

-

Light source (incandescent or fluorescent lamps).

-

Incubator.

Protocol:

-

Medium Preparation: Prepare Pfennig's Medium I or a suitable alternative according to the standard formulation. The medium should contain a reduced sulfur source (e.g., sulfide) as an electron donor and a carbon source (e.g., bicarbonate).

-

Sterilization: Autoclave the medium and all glassware.

-

Inoculation: Inoculate the sterile medium with a pure culture of the desired purple sulfur bacterium under aseptic and anaerobic conditions.

-

Incubation: Incubate the cultures at a constant temperature (typically 25-30°C) with continuous illumination. The light intensity should be optimized for the specific strain.

-

Growth Monitoring: Monitor the growth of the culture by measuring the optical density at a suitable wavelength (e.g., 660 nm) or by direct cell counting.

-

Harvesting: Once the culture has reached the desired growth phase (typically late exponential or early stationary phase), harvest the cells by centrifugation.

Extraction of Okenone

Objective: To efficiently extract okenone and other carotenoids from the bacterial cell biomass.

Materials:

-

Bacterial cell pellet.

-

Acetone.

-

Methanol.

-

Petroleum ether or hexane.

-

Saturated NaCl solution.

-

Anhydrous sodium sulfate.

-

Centrifuge and centrifuge tubes.

-

Rotary evaporator.

Protocol:

-

Cell Lysis and Pigment Extraction: Resuspend the cell pellet in a small volume of methanol. Add an excess of acetone and mix vigorously to lyse the cells and extract the pigments. This process should be carried out under dim light to prevent photo-oxidation of the carotenoids.

-

Phase Separation: Transfer the acetone/methanol extract to a separatory funnel. Add petroleum ether or hexane and a saturated NaCl solution to facilitate phase separation.

-

Collection of the Organic Phase: Collect the upper organic phase containing the carotenoids. Repeat the extraction of the aqueous phase with fresh petroleum ether or hexane to ensure complete recovery.

-

Washing: Wash the combined organic extracts with distilled water to remove any residual salts and water-soluble impurities.

-

Drying: Dry the organic extract over anhydrous sodium sulfate.

-

Solvent Evaporation: Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at a low temperature.

-

Storage: Store the dried pigment extract at -20°C or lower under an inert atmosphere until analysis.

HPLC Analysis of Okenone

Objective: To separate and quantify okenone from the extracted carotenoid mixture.

Materials:

-

HPLC system with a diode array detector (DAD) or a UV/Vis detector.

-

Reversed-phase C18 or C30 column.

-

HPLC-grade solvents (e.g., methanol, acetonitrile, ethyl acetate, water).

-

Okenone standard (if available for quantification).

Protocol:

-

Sample Preparation: Redissolve the dried pigment extract in a suitable solvent (e.g., acetone or the initial mobile phase) and filter it through a 0.22 µm syringe filter.

-

HPLC Conditions:

-

Column: Reversed-phase C18 or C30 column.

-

Mobile Phase: A gradient of two or more solvents is typically used for optimal separation. A common solvent system is a gradient of methanol/acetonitrile/water and methanol/ethyl acetate.

-

Flow Rate: Typically 0.5 - 1.5 mL/min.

-

Detection: Monitor the elution of carotenoids using a DAD or UV/Vis detector at the characteristic absorption maxima of okenone (around 490-520 nm).

-

-

Identification: Identify the okenone peak based on its retention time compared to a standard (if available) and its characteristic absorption spectrum.

-

Quantification: Quantify the amount of okenone by integrating the peak area and comparing it to a calibration curve generated with a known concentration of an okenone standard. If a standard is not available, relative quantification can be performed.

Conclusion

The okenone biosynthesis pathway in purple sulfur bacteria is a well-characterized metabolic route leading to a structurally unique and biogeochemically significant carotenoid. This technical guide provides a comprehensive overview of the pathway, the enzymes involved, and detailed protocols for its investigation. The information presented here serves as a valuable resource for researchers interested in the fundamental aspects of microbial natural product biosynthesis, as well as for those exploring the potential applications of okenone and its biosynthetic machinery in biotechnology and drug development. Further research into the regulation of this pathway and the catalytic mechanisms of its novel enzymes will undoubtedly reveal new insights into the metabolic diversity of microorganisms.

References

- 1. Elucidation of the Biosynthetic Pathway for Okenone in Thiodictyon sp. CAD16 Leads to the Discovery of Two Novel Carotene Ketolases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of the biomarker okenone: χ-ring formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Genes and Pathway Reactions Related to Carotenoid Biosynthesis in Purple Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of Metabolism and Physiology on the Production of Okenone and Bacteriochlorophyll a in Purple Sulfur Bacteria | Carnegie Science [carnegiescience.edu]

- 6. researchgate.net [researchgate.net]

Okenone: A Comprehensive Technical Guide to its Discovery and Application as a Biomarker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Okenone is a unique aromatic carotenoid that serves as a significant biomarker in geochemistry and paleoclimatology.[1][2] Its discovery and subsequent application have provided invaluable insights into the historical environmental conditions of aquatic ecosystems, particularly the presence of photic zone euxinia—a state where anoxic and sulfidic waters extend into the sunlit layer of the water column. This technical guide provides an in-depth overview of the discovery, history, and analytical methodologies related to Okenone, tailored for researchers, scientists, and professionals in drug development who may utilize biomarker analysis in their work.

Discovery and History

Okenone was first described in 1963, and its structure was confirmed by total synthesis in 1967.[2] It is a monocyclic aromatic carotenoid with a distinctive χ-ring at one end and a methoxylated keto group at the acyclic ψ-end.[2] The primary producers of Okenone are a specific group of anaerobic phototrophic bacteria known as purple sulfur bacteria (PSB), belonging to the family Chromatiaceae.[3] These organisms thrive in anoxic, sulfide-rich environments where there is sufficient light for photosynthesis.

The significance of Okenone as a biomarker stems from its diagenetic product, okenane .[1] Okenane is the saturated hydrocarbon counterpart of Okenone and is well-preserved in ancient sediments and rocks. Its presence in the geological record is considered a strong indicator of past photic zone euxinia.[4] The oldest reported occurrence of okenane dates back to the 1.64 billion-year-old Barney Creek Formation in Australia, extending the geological record of carotenoid derivatives by over a billion years.[2][4]

Okenone as a Biomarker for Photic Zone Euxinia

The presence of Okenone-producing purple sulfur bacteria, and by extension okenane in sediments, provides critical information about past environments:

-

Anoxia and Sulfidic Conditions: PSB require anoxic conditions and utilize sulfide as an electron donor for photosynthesis. Therefore, the presence of okenane is a direct indicator of sulfidic (euxinic) conditions in the water column.[4]

-

Photic Zone Depth: These bacteria also require light. The detection of okenane suggests that the chemocline, the transition zone between oxygenated and anoxic waters, was shallow enough to be within the photic zone.[4] Studies suggest this indicates an anoxic/oxic transition at depths of less than 25 meters, and likely less than 12 meters.[4]

Quantitative Data

The concentration of Okenone and its ratio to other pigments, such as Bacteriochlorophyll a (Bchl a), can provide further insights into the paleoenvironment and the physiology of the producing organisms.

| Parameter | Value | Organism/Condition | Reference |

| Okenone Concentration | 0.103 ± 0.012 fmol/cell | Marichromatium purpuratum (autotrophic continuous culture) | [3] |

| 4 to 8 µM (maximum) | Autotrophically grown PSB cultures | [5] | |

| up to ~16 µM (maximum) | Photoheterotrophically grown PSB cultures | [5] | |

| 5.6 µg/mg (dry weight) | Amoebobacter purpureus ML1 (pure culture) | [6] | |

| Bacteriochlorophyll a Concentration | 0.151 ± 0.012 fmol/cell | Marichromatium purpuratum (autotrophic continuous culture) | [3] |

| 8.0 µg/mg (dry weight) | Amoebobacter purpureus ML1 (pure culture) | [6] | |

| Okenone to Bchl a Ratio | 1:1.5 (constant) | Marichromatium purpuratum (autotrophic continuous culture) | [3][7] |

| 0.463 ± 0.002 to 0.864 ± 0.002 | Varies among species and strains of PSB | [8][9] | |

| 0.784 ± 0.009 | Autotrophic metabolism | [8][9] | |

| 0.681 ± 0.002 | Photoheterotrophic metabolism | [8][9] | |

| Bacteriophaeophytin a to Okenone Ratio in Sediment | 0.228 ± 0.179 | Mahoney Lake sediment | [6] |

| Bacteriophaeophytin a to Okenone Ratio in Intact Cells | 1.38 | Amoebobacter purpureus ML1 | [6] |

Biosynthesis of Okenone

The biosynthetic pathway of Okenone has been elucidated, revealing a series of enzymatic steps that convert the common carotenoid precursor, lycopene, into this specific biomarker. The formation of the characteristic χ-ring is a key step in this process.

Caption: A simplified diagram of the Okenone biosynthesis pathway starting from Lycopene.

Experimental Protocols

The analysis of Okenone from environmental samples involves several key steps: extraction, purification, and instrumental analysis.

Extraction of Okenone from Sediments

This protocol is a generalized procedure based on common methods for lipid biomarker extraction.

Materials:

-

Freeze-dried and homogenized sediment samples

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Ultrasonicator

-

Centrifuge

-

Soxhlet extraction apparatus (optional)

-

Cellulose thimbles (for Soxhlet)

-

Rotary evaporator

Procedure:

-

Weigh approximately 5-10 g of the freeze-dried sediment into a clean glass centrifuge tube or a pre-cleaned cellulose thimble for Soxhlet extraction.

-

Ultrasonication Method:

-

Add a solvent mixture of DCM:MeOH (e.g., 2:1 or 9:1 v/v) to the sediment sample.

-

Sonicate the mixture for 15-20 minutes.

-

Centrifuge the sample and collect the supernatant.

-

Repeat the extraction process at least three times with fresh solvent.

-

Combine the supernatants.

-

-

Soxhlet Extraction Method:

-

Place the thimble containing the sediment into the Soxhlet extractor.

-

Extract with a DCM:MeOH mixture for 24-48 hours.

-

-

Concentrate the combined extract using a rotary evaporator under reduced pressure.

-

The resulting total lipid extract (TLE) is ready for further purification.

Purification of Okenone by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the purification of carotenoids using HPLC.

Materials:

-

Total Lipid Extract (TLE)

-

HPLC system with a Diode Array Detector (DAD) or UV-Vis detector

-

C18 reverse-phase HPLC column

-

Mobile phase solvents (e.g., acetonitrile, methanol, water, isopropanol gradients)

-

Vials for fraction collection

Procedure:

-

Dissolve the TLE in a small volume of a suitable solvent (e.g., DCM or the initial mobile phase).

-

Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

-

Inject the sample onto the HPLC system.

-

Run a solvent gradient to separate the different lipid classes. A typical gradient might start with a more polar mixture and gradually increase the proportion of the less polar solvent.

-

Monitor the elution of compounds using the DAD or UV-Vis detector. Okenone has a characteristic absorption spectrum with a maximum around 490 nm.[9]

-

Collect the fraction corresponding to the retention time and spectral properties of Okenone.

-

Evaporate the solvent from the collected fraction under a stream of nitrogen.

Analysis of Okenone by Gas Chromatography-Mass Spectrometry (GC-MS)

For analysis of the diagenetic product, okenane, GC-MS is the preferred method. Okenone itself is thermally labile and not suitable for direct GC-MS analysis without derivatization.

Materials:

-

Purified okenane fraction

-

GC-MS system with a capillary column (e.g., DB-5ms)

-

Helium carrier gas

-

Autosampler vials

Procedure:

-

Dissolve the purified okenane fraction in a volatile solvent (e.g., hexane or DCM).

-

Transfer the sample to an autosampler vial.

-

Inject the sample into the GC-MS.

-

GC Conditions (Example):

-

Injector temperature: 250-300 °C

-

Oven temperature program: Start at 60-80 °C, hold for 1-2 minutes, then ramp at 4-6 °C/min to 300-320 °C, and hold for 10-20 minutes.

-

Carrier gas flow: 1-1.5 mL/min (constant flow).

-

-

MS Conditions (Example):

-

Ion source temperature: 200-230 °C

-

Electron ionization (EI) at 70 eV.

-

Scan range: m/z 50-650.

-

-

Identify okenane based on its retention time and mass spectrum, which will show a characteristic molecular ion and fragmentation pattern.

Experimental and Analytical Workflow

The overall process from sample collection to data interpretation can be visualized as a workflow.

Caption: A generalized workflow for the analysis of Okenone and its diagenetic product from sediment samples.

Conclusion

Okenone and its diagenetic product, okenane, are powerful biomarkers that provide a window into past aquatic environments. Their presence in the geological record is a key indicator of photic zone euxinia, a condition with significant implications for understanding past ocean chemistry, climate, and biological evolution. The analytical techniques for their extraction, purification, and detection are well-established, allowing for robust and reliable paleoenvironmental reconstructions. For researchers in various scientific disciplines, including drug development where understanding environmental factors on biological systems can be relevant, the study of such specific biomarkers offers a valuable methodological approach.

References

- 1. researchgate.net [researchgate.net]

- 2. Elucidation of the Biosynthetic Pathway for Okenone in Thiodictyon sp. CAD16 Leads to the Discovery of Two Novel Carotene Ketolases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pigment production and isotopic fractionations in continuous culture: okenone producing purple sulfur bacteria Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Analysis of Subfossil Molecular Remains of Purple Sulfur Bacteria in a Lake Sediment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pigment production and isotopic fractionations in continuous culture: okenone producing purple sulfur bacteria Part II [authors.library.caltech.edu]

- 8. Effects of Metabolism and Physiology on the Production of Okenone and Bacteriochlorophyll a in Purple Sulfur Bacteria | Carnegie Science [carnegiescience.edu]

- 9. researchgate.net [researchgate.net]

Okenone: A Specialized Carotenoid for Light Absorption and Photoprotection in Anoxygenic Photosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Okenone is a unique, monocyclic aromatic ketone carotenoid synthesized by a select group of purple sulfur bacteria (PSB), primarily from the family Chromatiaceae. Its distinct molecular structure imparts specialized functions in light absorption and photoprotection, enabling these organisms to thrive in the challenging photic zones of anoxic aquatic environments. This technical guide provides a comprehensive overview of the core roles of okenone, detailing its light-harvesting properties, photoprotective mechanisms, biosynthetic pathway, and relevant experimental protocols for its study. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate understanding. This document is intended to serve as a valuable resource for researchers in microbiology, photosynthesis, natural product chemistry, and drug development who are interested in the unique properties and potential applications of this fascinating pigment.

Introduction

Purple sulfur bacteria are anoxygenic phototrophs that play a crucial role in carbon and sulfur cycling in stratified aquatic ecosystems. To capture light energy in the deeper, anoxic layers of water columns where light is often limited and spectrally narrowed, these bacteria have evolved specialized pigment systems. Okenone, with its extended conjugated double bond system and terminal ketone group, is a key adaptation in many PSB. Its distinctive absorption spectrum allows for the efficient capture of green and yellow light, wavelengths that are often more prevalent in these environments. Beyond its role as an accessory light-harvesting pigment, okenone is also implicated in vital photoprotective mechanisms, safeguarding the photosynthetic apparatus from photodamage. This guide delves into the technical details of these functions, providing a foundational understanding for further research and potential biotechnological applications.

The Role of Okenone in Light Absorption

The primary function of okenone in the light-harvesting complexes of PSB is to absorb photons in a spectral region where bacteriochlorophylls have minimal absorption. This absorbed energy is then efficiently transferred to bacteriochlorophyll a, thereby expanding the spectral cross-section for photosynthesis.

Spectroscopic Properties

The absorption spectrum of okenone is characterized by a major peak in the green-yellow region of the visible spectrum. The exact position of the absorption maxima (λmax) is influenced by the solvent environment.

| Solvent | Absorption Maxima (λmax) (nm) | **Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ** |

| Hexane | ~490, 520 | Data not available |

| Acetone | ~500 | Data not available |

| Ethanol | ~500 | Data not available |

| in vivo (whole cells) | ~524 | Not applicable |

Energy Transfer

Upon absorption of a photon, okenone is elevated to an excited singlet state. This excitation energy is then transferred to bacteriochlorophyll a, a process that occurs with high efficiency. This energy transfer cascade is fundamental to the ability of PSB to perform photosynthesis under low-light conditions. The efficiency of this transfer is crucial for the overall quantum yield of photosynthesis in these organisms.

Photoprotective Mechanisms of Okenone

In addition to its light-harvesting role, okenone is critical for protecting the photosynthetic machinery from the damaging effects of excess light energy. This is achieved through the quenching of triplet excited states of bacteriochlorophyll and the scavenging of reactive oxygen species (ROS).

Triplet State Quenching

Under conditions of high light intensity, the photosynthetic reaction center can become saturated, leading to the formation of long-lived triplet excited states of bacteriochlorophyll (³BChl). These triplet molecules can react with molecular oxygen to produce highly damaging singlet oxygen (¹O₂). Okenone can effectively quench these ³BChl states through triplet-triplet energy transfer, dissipating the excess energy as heat and preventing the formation of singlet oxygen. The triplet state lifetime of okenone has been determined to be approximately 2.1 µs.

Reactive Oxygen Species (ROS) Scavenging

Carotenoids are well-known for their ability to quench singlet oxygen and scavenge other ROS. While the specific singlet oxygen quenching rate constant for okenone has not been definitively reported, other keto-carotenoids have demonstrated high quenching efficiencies. It is highly probable that okenone contributes to the overall antioxidant capacity of the cell, neutralizing ROS that may be generated under stress conditions.

| Parameter | Value | Reference Compound |

| Singlet Oxygen Quenching Rate Constant (k_q) | Data not available for okenone | Echinenone: ~1.5 x 10¹⁰ M⁻¹s⁻¹ |

| Antioxidant Capacity (IC₅₀) - DPPH Assay | Data not available for okenone | - |

| Antioxidant Capacity (IC₅₀) - ABTS Assay | Data not available for okenone | - |

Note: The lack of specific quantitative antioxidant data for purified okenone represents a knowledge gap and an opportunity for future research.

Okenone Biosynthesis

Okenone is synthesized via the carotenoid biosynthetic pathway, starting from the precursor geranylgeranyl diphosphate. A series of desaturation, cyclization, and modification reactions lead to the final okenone structure. The key enzymes unique to okenone biosynthesis in organisms like Thiodictyon sp. are CruS and CruO.

Experimental Protocols

Extraction of Okenone from Purple Sulfur Bacteria

This protocol is adapted from established methods for carotenoid extraction from photosynthetic bacteria.

Materials:

-

Cell pellet of okenone-producing PSB

-

Acetone (HPLC grade)

-

Methanol (HPLC grade)

-

Hexane (HPLC grade)

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Centrifuge and centrifuge tubes

-

Rotary evaporator or nitrogen stream evaporator

-

Glass vials

Procedure:

-

Harvest bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).

-

Resuspend the cell pellet in a small volume of methanol.

-

Add a 7:2 (v/v) mixture of acetone:methanol to the cell suspension. The volume should be sufficient to fully immerse the pellet (e.g., 10 mL for every 1 g of wet cell weight).

-

Vortex vigorously for 1-2 minutes and then incubate on ice in the dark for 30 minutes, with occasional vortexing.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant containing the pigments to a new tube.

-

Repeat the extraction (steps 3-5) on the pellet until the pellet is colorless. Pool the supernatants.

-

Transfer the pooled supernatant to a separatory funnel. Add an equal volume of hexane and mix gently.

-

Add an equal volume of saturated NaCl solution to facilitate phase separation.

-

Allow the phases to separate. The upper hexane phase will contain the carotenoids.

-

Collect the hexane phase and wash it twice with distilled water.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at low temperature (<40°C).

-

Reconstitute the dried pigment extract in a known volume of a suitable solvent for analysis (e.g., acetone or the initial mobile phase for HPLC).

-

Store the extract at -20°C or lower in the dark until analysis.

Quantification of Okenone by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the separation and quantification of okenone.

Instrumentation:

-

HPLC system with a photodiode array (PDA) or UV-Vis detector

-

C30 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

-

A gradient of two or more solvents is typically used for optimal separation of carotenoids. A common system involves:

-

Solvent A: Methanol:Acetonitrile:Water (e.g., 42:33:25, v/v/v)

-

Solvent B: Methanol:Ethyl Acetate:Acetonitrile (e.g., 50:30:20, v/v/v)

-

Gradient Elution:

-

A typical gradient might start with a high percentage of Solvent A, ramping to a high percentage of Solvent B over 20-30 minutes to elute the more nonpolar carotenoids. The exact gradient should be optimized for the specific column and instrument.

Procedure:

-

Equilibrate the C30 column with the initial mobile phase composition for at least 30 minutes.

-

Inject a known volume (e.g., 10-20 µL) of the okenone extract.

-

Run the gradient elution program.

-

Monitor the chromatogram at the absorption maximum of okenone (around 500-524 nm).

-

Identify the okenone peak based on its retention time and characteristic absorption spectrum obtained from the PDA detector.

-

Quantify the amount of okenone by integrating the peak area and comparing it to a standard curve. As okenone standards are not commercially available, a standard curve of a related carotenoid such as β-carotene can be used, and the concentration of okenone can be expressed as β-carotene equivalents.

Measurement of Photosynthetic Efficiency using PAM Fluorometry

Pulse-Amplitude-Modulated (PAM) fluorometry can be used to assess the photosynthetic performance of purple sulfur bacteria.

Principle: PAM fluorometry measures the fluorescence of bacteriochlorophyll to determine the quantum yield of photosystem II (PSII)-like reaction centers in purple bacteria. Changes in fluorescence yield under different light conditions provide information about the efficiency of photosynthetic electron transport.

Procedure:

-

Dark-adapt the bacterial culture for at least 15 minutes.

-

Measure the minimum fluorescence (F₀) by applying a weak measuring light.

-

Apply a saturating pulse of high-intensity light to transiently close all reaction centers and measure the maximum fluorescence (Fₘ).

-

The maximum quantum yield of photochemistry is calculated as Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ.

-

To measure the effective quantum yield under illumination (ΦPSII), expose the sample to actinic light of a chosen intensity.

-

After the fluorescence signal has reached a steady state (Fₛ), apply a saturating pulse to determine the maximum fluorescence in the light-acclimated state (Fₘ').

-

The effective quantum yield is calculated as ΦPSII = (Fₘ' - Fₛ) / Fₘ'.

-

The electron transport rate (ETR) can be calculated as ETR = ΦPSII × PAR × 0.5 × A, where PAR is the photosynthetically active radiation, 0.5 is a factor assuming equal distribution of energy between the two photosystems (though this may need adjustment for anoxygenic phototrophs), and A is the absorptance of the sample.

Signaling and Regulation

Currently, there is no evidence for a direct signaling pathway mediated by okenone in the same way that other photoreceptor proteins function. However, the production of okenone is regulated in response to environmental cues such as light intensity and the availability of electron donors. This regulation is part of the broader cellular response to optimize photosynthesis and photoprotection.

Conclusion and Future Directions

Okenone is a highly specialized carotenoid that is integral to the survival of certain purple sulfur bacteria in their unique ecological niches. Its roles in extending the light-harvesting capacity and providing robust photoprotection are well-established. However, significant opportunities for further research exist. A detailed characterization of its antioxidant properties, including the determination of its singlet oxygen quenching rate constant and its efficacy in various antioxidant assays, is a key area for future investigation. Furthermore, a deeper understanding of the regulatory networks that control okenone biosynthesis in response to environmental stimuli would provide valuable insights into the adaptive strategies of these fascinating microorganisms. The unique structure and properties of okenone may also hold potential for applications in areas such as natural colorants, antioxidants in formulations, and as a scaffold for the development of novel photosensitizers or photoprotective agents in the pharmaceutical and cosmetic industries. This guide provides a solid foundation for researchers to embark on these exciting avenues of inquiry.

Okenone and its Diagenetic Product Okenane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Okenone is a unique aromatic carotenoid synthesized by a specific group of photosynthetic bacteria, the purple sulfur bacteria (PSB) of the family Chromatiaceae.[1][2][3][4] Its diagenetic product, okenane, is a stable hydrocarbon biomarker found in ancient sedimentary rocks.[1][3][4] The presence of okenane in the geological record serves as a powerful indicator of past anoxic and sulfidic (euxinic) conditions in the photic zone of aquatic environments.[1][2][4] This technical guide provides a comprehensive overview of okenone and okenane, detailing the biosynthesis of okenone, its transformation into okenane, their significance as biomarkers, and detailed experimental protocols for their analysis. Quantitative data are summarized for comparative purposes, and key pathways and workflows are visualized.

The Okenone Biosynthetic Pathway

Okenone is synthesized from the general carotenoid pathway, starting from the precursor geranylgeranyl pyrophosphate (GGPP). The biosynthesis is a multi-step enzymatic process that results in the characteristic monocyclic, aromatic structure of okenone.[3][5] The key enzymes and steps are elucidated from studies on okenone-producing organisms like Thiodictyon sp.[5][6]

The biosynthesis of okenone is notably oxygen-independent, a crucial factor when interpreting its presence in ancient environments.[3][5]

Key Enzymes in Okenone Biosynthesis

-

Lycopene Cyclase (CrtY): This enzyme catalyzes the cyclization of one end of the linear carotenoid, lycopene, to form a β-ring.[6]

-

γ-Carotene Desaturase/Methyltransferase (CrtU/CruE): This enzyme is responsible for the formation of the distinctive χ-ring of okenone from the β-ring.[6]

-

Carotenoid 1,2-Hydratase (CrtC): This enzyme is involved in the modification of the acyclic end of the carotenoid.

-

O-methyltransferase (CrtF): CrtF is responsible for the methylation of a hydroxyl group.

-

Carotene Ketolases (CruO and CruS): These novel enzymes are crucial for the formation of the keto group on the okenone molecule. CruO is specifically the C-4/4' ketolase required for okenone biosynthesis.[5]

Visualizing the Okenone Biosynthetic Pathway

Diagenesis: From Okenone to Okenane

During sedimentation and burial, organic molecules like okenone undergo a series of chemical alterations known as diagenesis. In this process, the functional groups of okenone are removed, and the molecule is reduced to its stable hydrocarbon counterpart, okenane.[1][7] This transformation preserves the unique carbon skeleton of okenone, allowing it to be identified in ancient geological materials.

Okenone and Okenane as Biomarkers

The primary significance of okenone and okenane in research lies in their application as biomarkers. Okenane, in particular, is a robust indicator of past environmental conditions.

-

Indicator of Purple Sulfur Bacteria: Okenone is exclusively produced by members of the Chromatiaceae family (purple sulfur bacteria).[1][2][3] Therefore, the presence of okenane in sediments is considered unambiguous evidence for the past existence of these organisms.[5]

-

Proxy for Photic Zone Euxinia: Purple sulfur bacteria are anoxygenic phototrophs that require both light for photosynthesis and sulfide as an electron donor.[1][4] Consequently, the discovery of okenane in marine sediments implies that the water column was anoxic and sulfidic up into the photic zone (the depth to which sunlight penetrates).[1][2][4] This condition is known as photic zone euxinia.

Quantitative Data

The production of okenone by purple sulfur bacteria is influenced by various factors, including species, strain, and metabolic conditions. The ratio of okenone to bacteriochlorophyll a (Bchl a), the primary photosynthetic pigment, is a key metric in these studies.

| Organism/Strain | Metabolic Condition | Okenone:Bchl a Ratio | Reference |

| Marichromatium purpuratum DSMZ 1591 | Autotrophic | 0.784 ± 0.009 | [1] |

| Marichromatium purpuratum DSMZ 1591 | Photoheterotrophic | 0.681 ± 0.002 | [1] |

| Marichromatium purpuratum DSMZ 1711 | - | 0.463 ± 0.002 | [1] |

| Thiocapsa marina DSMZ 5653 | - | 0.864 ± 0.002 | [1] |

| FGL21 | - | - | [1] |

| Marichromatium purpuratum (Mpurp1591) | Autotrophic (continuous culture) | 1:1.5 |

| Parameter | Value | Organism/Strain | Reference |

| In vivo Okenone concentration | 0.103 ± 0.012 fmol/cell | Marichromatium purpuratum (Mpurp1591) | |

| In vivo Bchl a concentration | 0.151 ± 0.012 fmol/cell | Marichromatium purpuratum (Mpurp1591) | |

| Carbon Isotope Fractionation (¹³ε okenone - biomass) | 2.2 ± 0.4‰ | Marichromatium purpuratum (Mpurp1591) | |

| Carbon Isotope Fractionation (¹³ε Bchl a - biomass) | -4.1 ± 0.9‰ | Marichromatium purpuratum (Mpurp1591) | |

| Carbon Isotope Fractionation (¹³ε okenone - CO₂) | -15.5 ± 1.2‰ | Marichromatium purpuratum (Mpurp1591) | |

| Carbon Isotope Fractionation (¹³ε Bchl a - CO₂) | -21.8 ± 1.7‰ | Marichromatium purpuratum (Mpurp1591) |

Experimental Protocols

The analysis of okenone from bacterial cultures and okenane from geological samples requires specific and sensitive analytical techniques.

Visualizing the Experimental Workflow

Detailed Methodologies

6.2.1 Okenone Extraction from Bacterial Cultures

This protocol is adapted from methodologies described for pigment extraction from purple sulfur bacteria.

-

Cell Harvesting:

-

Harvest bacterial cells from liquid culture by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).

-

Discard the supernatant and retain the cell pellet.

-

-

Pigment Extraction:

-

To the cell pellet, add a solution of acetone:methanol (7:2, v/v).

-

Resuspend the pellet thoroughly by vortexing.

-

Perform sonication on ice to ensure complete cell lysis and pigment extraction.

-

Centrifuge the mixture to pellet cell debris.

-

Carefully collect the supernatant containing the pigments.

-

Repeat the extraction process on the pellet until it is colorless to ensure complete recovery.

-

Pool the supernatants.

-

-

Sample Preparation for Analysis:

-

Dry the pooled supernatant under a gentle stream of nitrogen gas.

-

Reconstitute the dried extract in a suitable solvent for HPLC analysis (e.g., acetone or the initial mobile phase).

-

Filter the reconstituted extract through a 0.22 µm syringe filter prior to injection into the HPLC system.

-

6.2.2 HPLC Analysis of Okenone

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) or UV-Vis detector.

-

A C18 reversed-phase column is commonly used.

-

-

Chromatographic Conditions (Example):

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: Aqueous ammonium acetate (e.g., 10 mM)

-

Gradient: A linear gradient can be optimized, for example, starting with a higher proportion of mobile phase B and increasing the proportion of mobile phase A over the run.

-

Flow Rate: Typically 0.5 - 1.5 mL/min.

-

Column Temperature: Maintained at a constant temperature, e.g., 25°C.

-

Detection: Monitor the absorbance at the characteristic wavelength for okenone (approximately 490-520 nm).

-

-

Quantification:

-

Generate a standard curve using a purified okenone standard of known concentrations.

-

Integrate the peak area of okenone in the sample chromatogram.

-

Calculate the concentration of okenone in the sample by comparing its peak area to the standard curve.

-

6.2.3 Okenane Extraction and Analysis from Sediments

This protocol is a generalized procedure for biomarker analysis from geological materials.

-

Sample Preparation:

-

Dry the sediment or rock sample (e.g., freeze-drying or oven drying at low temperature).

-

Grind the sample to a fine, homogeneous powder using a mortar and pestle or a rock mill.

-

-

Solvent Extraction:

-

Perform Soxhlet extraction on the powdered sample using a solvent mixture such as dichloromethane:methanol (DCM:MeOH, e.g., 9:1 v/v) for an extended period (e.g., 72 hours) to obtain the total lipid extract.

-

-

Fractionation:

-

Concentrate the total lipid extract under reduced pressure.

-

Fractionate the extract using column chromatography. A common stationary phase is silica gel.

-

Elute with solvents of increasing polarity to separate different compound classes. The aliphatic hydrocarbon fraction, which contains okenane, is typically eluted with a non-polar solvent like hexane or heptane.

-

-

GC-MS Analysis of Okenane:

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Column: A non-polar capillary column (e.g., DB-5ms or equivalent).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Splitless injection is often used for trace analysis.

-

Temperature Program (Example):

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp to 300°C at a rate of 4°C/minute.

-

Hold at 300°C for 20 minutes.

-

-

Mass Spectrometer:

-

Operate in electron ionization (EI) mode.

-

Scan a mass range appropriate for C40 hydrocarbons (e.g., m/z 50-600).

-

For targeted analysis, selected ion monitoring (SIM) can be used to increase sensitivity, monitoring for the molecular ion and key fragments of okenane.

-

-

-

Identification and Quantification:

-

Identify okenane based on its retention time and mass spectrum, comparing it to an authentic standard or published data.

-

Quantify okenane using an internal standard (e.g., a deuterated hydrocarbon) added to the sample before extraction.

-

Conclusion

Okenone and its diagenetic product okenane are invaluable tools in the fields of geochemistry, microbiology, and paleoclimatology. Their unique origin and the specific environmental conditions they signify allow researchers to reconstruct ancient ecosystems with a high degree of confidence. The methodologies outlined in this guide provide a framework for the reliable extraction, identification, and quantification of these important biomarkers. Further research into the physiological roles of okenone in purple sulfur bacteria and the potential for novel applications of these compounds in biotechnology and drug development is warranted.

References

- 1. Geological Sample Preparation [intertek.com]

- 2. researchgate.net [researchgate.net]

- 3. Effects of Metabolism and Physiology on the Production of Okenone and Bacteriochlorophyll a in Purple Sulfur Bacteria | Carnegie Science [carnegiescience.edu]

- 4. Pigment production and isotopic fractionations in continuous culture: okenone producing purple sulfur bacteria Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comprehensive analysis of alkenones by reversed-phase HPLC-MS with unprecedented selectivity, linearity and sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. analytik-jena.com [analytik-jena.com]

- 7. originanalytical.com [originanalytical.com]

A Technical Guide to Okenone Production in Chromatiaceae: Biological Sources, Biosynthesis, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Okenone, a unique aromatic carotenoid, is a significant biomarker for photic zone euxinia and is exclusively synthesized by members of the family Chromatiaceae, commonly known as purple sulfur bacteria. This technical guide provides a comprehensive overview of the biological sources of okenone, the elucidated biosynthetic pathway, and detailed experimental protocols for its extraction, quantification, and the functional characterization of the biosynthetic genes. Quantitative data on okenone production in various Chromatiaceae species are summarized for comparative analysis. Furthermore, this guide presents visual workflows and pathway diagrams using the DOT language to facilitate a deeper understanding of the underlying biological and experimental processes.

Biological Sources of Okenone in Chromatiaceae

Okenone is a distinctive red-colored carotenoid that plays a crucial role in light harvesting and photoprotection in the Chromatiaceae that inhabit anoxic and sulfidic aquatic environments[1][2]. Its diagenetic product, okenane, serves as a valuable biomarker in geochemistry for identifying past photic zone euxinia[3]. Several species within the Chromatiaceae have been identified as producers of okenone.

Confirmed Okenone-Producing Species

A number of species within the family Chromatiaceae have been confirmed to synthesize okenone as one of their primary carotenoids. These include, but are not limited to:

-

Thiodictyon sp. CAD16: This species has been a model organism for elucidating the okenone biosynthetic pathway[2][4].

-

Marichromatium purpuratum : Several studies have focused on quantifying okenone and bacteriochlorophyll a in this species under various growth conditions[5][6][7][8].

-

Amoebobacter purpureus [9]

-

Chromatium okenii [2]

-

Thiocystis violacea

-

Lamprocystis roseopersicina

-

Thiorhodococcus spp.

Quantitative Okenone and Bacteriochlorophyll a Data

The production of okenone is often analyzed in conjunction with bacteriochlorophyll a (Bchl a), the primary photosynthetic pigment in these bacteria. The ratio of these pigments can vary between species and in response to environmental factors such as light intensity and nutrient availability. The following table summarizes available quantitative data for several okenone-producing species.

| Species | Okenone (fmol/cell) | Bacteriochlorophyll a (fmol/cell) | Okenone:Bchl a Ratio | Growth Condition | Reference |

| Marichromatium purpuratum DSMZ 1591 | 0.103 ± 0.012 | 0.151 ± 0.012 | 1:1.5 | Autotrophic, continuous culture (10-225 Lux) | [5] |

| Marichromatium purpuratum DSMZ 1591 | ~2.5 | ~0.2 | ~12:1 | Autotrophic, stationary phase, batch culture | [8] |

| Marichromatium purpuratum DSMZ 1711 | ~2.5 | ~0.2 | ~12:1 | Autotrophic, stationary phase, batch culture | [8] |

| Thiocapsa marina DSMZ 5653 | ~2.5 | ~0.2 | ~12:1 | Autotrophic, stationary phase, batch culture | [8] |

| FGL21 (isolate) | ~2.5 | ~0.2 | ~12:1 | Autotrophic, stationary phase, batch culture | [8] |

Okenone Biosynthetic Pathway

The complete biosynthetic pathway of okenone has been elucidated in Thiodictyon sp. CAD16 through heterologous expression of the responsible genes in Escherichia coli[2][4]. The pathway begins with the common carotenoid precursor, lycopene.

Key Enzymes and Reactions

The synthesis of okenone from lycopene involves the action of five key enzymes:

-

CrtY (Lycopene cyclase): Catalyzes the cyclization of one end of the lycopene molecule to form a β-ring, producing γ-carotene.

-

CrtU (γ-carotene desaturase/methyltransferase): Converts the β-ring of γ-carotene into an aromatic χ-ring.

-

CrtC (1,2-hydratase): Hydrates the 1',2'-double bond of the acyclic end of the carotenoid.

-

CrtF (O-methyltransferase): Methylates the hydroxyl group at the C-1' position.

-

CruO (C-4'-ketolase): Introduces a keto group at the C-4' position of the acyclic end.

Okenone Biosynthesis Pathway Diagram

Caption: The biosynthetic pathway of okenone from lycopene.

Experimental Protocols

This section provides detailed methodologies for the extraction and analysis of okenone, as well as the functional characterization of the biosynthetic genes.

Protocol for Okenone Extraction from Chromatiaceae

This protocol is adapted from methods used for carotenoid extraction from photosynthetic bacteria[10].

Materials:

-

Bacterial cell pellet

-

Methanol (HPLC grade)

-

Hexane (HPLC grade)

-

Deionized water

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.2 µm, nylon)

-

HPLC vials

Procedure:

-

Harvest bacterial cells from liquid culture by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

-

Discard the supernatant and resuspend the cell pellet in 1 mL of methanol.

-

Add 2 mL of hexane to the methanol-cell suspension.

-

Vortex the mixture vigorously for 2 minutes to ensure thorough extraction of the pigments into the organic phase.

-

Add 1 mL of deionized water to the mixture to induce phase separation.

-

Vortex for 1 minute and then centrifuge at 4,000 x g for 20 minutes to separate the phases.

-

Carefully collect the upper hexane phase, which contains the okenone and other carotenoids.

-

Filter the hexane extract through a 0.2 µm nylon syringe filter into a clean HPLC vial.

-

Store the extract at -20°C in the dark until HPLC analysis.

Protocol for HPLC Analysis and Quantification of Okenone

This protocol is based on established methods for bacterial carotenoid analysis[11][12][13][14].

Instrumentation and Columns:

-

High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector.

-

A C18 reverse-phase column (e.g., 2.1 mm i.d. x 150 mm, 3.5 µm particle size) is suitable for separating carotenoids.

Mobile Phase:

-

Solvent A: Water

-

Solvent B: Acetone

-

A non-linear gradient from 50% to 100% acetone is typically used.

HPLC Parameters:

-

Flow rate: 0.5 - 1.0 mL/min

-

Injection volume: 10 - 20 µL

-

Column temperature: 25 - 30°C

-

Detection wavelength: Okenone has a characteristic absorption maximum around 500 nm[2]. Monitor at this wavelength for quantification. A broader range (e.g., 350-600 nm) should be scanned to identify other carotenoids.

Quantification:

-

Prepare a standard curve using a purified okenone standard of known concentrations.

-

Integrate the peak area of okenone in the sample chromatograms.

-

Calculate the concentration of okenone in the sample by comparing its peak area to the standard curve.

Protocol for Functional Characterization of Okenone Biosynthesis Genes

This workflow describes the process of heterologously expressing the candidate genes in E. coli to confirm their function in the okenone biosynthetic pathway[4][15][16][17].

Workflow:

-

Gene Amplification and Plasmid Construction:

-

Amplify the candidate genes (e.g., crtY, crtU, crtC, crtF, cruO) from the genomic DNA of an okenone-producing Chromatiaceae species using PCR.

-

Clone the amplified genes into an appropriate E. coli expression vector (e.g., pET vector series)[1][18][19]. The genes can be cloned individually or as an operon.

-

-

Transformation of Engineered E. coli Host:

-

Transform the expression plasmids into an E. coli strain that is engineered to produce a suitable carotenoid precursor (e.g., lycopene). This is often achieved by co-transforming with a plasmid carrying the genes for lycopene synthesis (crtE, crtB, crtI)[11].

-

-

Cultivation and Induction of Gene Expression:

-

Culture the transformed E. coli in a suitable medium (e.g., LB broth) with appropriate antibiotics for plasmid selection.

-

Induce the expression of the cloned genes using an appropriate inducer (e.g., IPTG for pET vectors).

-

-

Pigment Extraction and Analysis:

-

After a period of incubation, harvest the E. coli cells.

-

Extract the pigments from the cell pellets using the protocol described in section 3.1.

-

Analyze the pigment composition of the extracts by HPLC as described in section 3.2.

-

-

Functional Confirmation:

-

Compare the carotenoid profile of the E. coli strain expressing the candidate gene(s) with that of a control strain (e.g., producing only the precursor).

-

The appearance of new peaks corresponding to the expected intermediates or the final product (okenone) confirms the function of the expressed gene(s).

-

Visualizations of Workflows and Logical Relationships

Experimental Workflow for Elucidating the Okenone Biosynthetic Pathway

Caption: Workflow for the functional characterization of okenone biosynthesis genes.

Logical Relationship of Experimental Components

Caption: Logical relationship of components in heterologous expression experiments.

Conclusion

This technical guide has provided a detailed overview of the biological sources, biosynthesis, and experimental analysis of okenone in Chromatiaceae. The quantitative data presented in a tabular format allows for easy comparison of okenone production across different species. The detailed experimental protocols for okenone extraction, HPLC analysis, and functional gene characterization offer practical guidance for researchers. The inclusion of Graphviz diagrams for the biosynthetic pathway and experimental workflows provides a clear visual representation of the complex processes involved. This comprehensive resource is intended to support the efforts of researchers, scientists, and drug development professionals in their work with this unique and significant carotenoid.

References

- 1. Analysis and expression of the carotenoid biosynthesis genes from Deinococcus wulumuqiensis R12 in engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chromatiaceae - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Heterologous Carotenoid-Biosynthetic Enzymes: Functional Complementation and Effects on Carotenoid Profiles in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pigment production and isotopic fractionations in continuous culture: okenone producing purple sulfur bacteria Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A Rapid Method for the Extraction and Analysis of Carotenoids and Other Hydrophobic Substances Suitable for Systems Biology Studies with Photosynthetic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. HPLC analysis of carotenoids from bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Extraction and Analysis of Carotenoids from Escherichia coli in Color Complementation Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. walshmedicalmedia.com [walshmedicalmedia.com]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. Engineering Chlorophyll, Bacteriochlorophyll, and Carotenoid Biosynthetic Pathways in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Production of the Carotenoids Lycopene, β-Carotene, and Astaxanthin in the Food Yeast Candida utilis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Biosynthesis of β-carotene in engineered E. coli using the MEP and MVA pathways - PMC [pmc.ncbi.nlm.nih.gov]

Okenone: A High-Fidelity Biomarker for Photic Zone Euxinia

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Okenone is a unique, red-colored aromatic carotenoid synthesized by a specific group of anaerobic phototrophic bacteria known as the Chromatiaceae, or purple sulfur bacteria (PSB). Its diagenetic product, okenane, is a stable hydrocarbon preserved in the geological record. The presence of okenone, and by extension okenane, serves as an unambiguous indicator of photic zone euxinia (PZE) – a condition in ancient water bodies where anoxic and sulfidic (euxinic) waters extend into the sunlit (photic) zone. This guide provides a comprehensive technical overview of okenone as a biomarker, including the environmental conditions for its production, detailed experimental protocols for its analysis, and its application in reconstructing past environments.

The Producers and Their Environment: The Biology of Okenone Synthesis

Okenone is exclusively produced by certain species within the family Chromatiaceae. These gram-negative bacteria are obligate anaerobes that thrive in stratified aquatic environments where light can penetrate to the anoxic, sulfide-rich bottom waters.[1][2]

Key Environmental Requirements for Okenone-Producing Chromatiaceae:

-

Anoxia: Chromatiaceae are strict anaerobes and cannot perform photosynthesis in the presence of oxygen.[3]

-

Sulfide: They utilize hydrogen sulfide (H₂S) as the primary electron donor for anoxygenic photosynthesis, oxidizing it to elemental sulfur and then to sulfate.[1]

-

Light: As phototrophs, they require light energy to fix carbon. Their specialized pigments, including okenone, are adapted to capture light at wavelengths that penetrate deeper into the water column.

The confluence of these conditions at the chemocline of stratified lakes and ancient marine basins creates the ideal niche for blooms of okenone-producing purple sulfur bacteria.[4] The presence of okenone in sediments is, therefore, a direct reflection of these specific and restrictive environmental parameters.

Data Presentation: Okenone and Okenane in Modern and Ancient Environments

The concentration of okenone in modern sediments and its diagenetic product, okenane, in ancient rocks provides quantitative insights into the extent and persistence of photic zone euxinia. The following tables summarize representative data from various studies.

| Location | Environment | Okenone Concentration | Reference |

| Lake Shira, Siberia | Meromictic Saline Lake | Variable with lake level, peaks correspond to transgressions | [4][5][6][7] |

| Lake Cadagno, Switzerland | Meromictic Alpine Lake | Present in Holocene sediments | [8] |

| Geological Formation | Age | Okenane Presence/Concentration | Reference |

| Barney Creek Formation, Australia | 1.64 billion years old | Prominent among hydrocarbon fossils | [9][10] |

| Various Proterozoic Shales | Mesoproterozoic | Used to infer fluctuating ocean redox states | [8] |

Experimental Protocols

The analysis of okenone from environmental samples requires careful extraction and sensitive analytical techniques. The following protocols are synthesized from established methodologies for carotenoid analysis from sediments.[1][11][12]

Sample Collection and Storage

-

Sediment Cores: Collect sediment cores using a freeze-corer to preserve the stratigraphy of the upper layers.[4]

-

Storage: Immediately freeze samples at -20°C or lower and store them in the dark to prevent degradation of light- and oxygen-sensitive carotenoids.

Extraction of Okenone from Sediments

This protocol is adapted from methods for extracting carotenoids from organic-rich sediments.[11][12]

-

Freeze-Drying: Lyophilize the sediment sample to remove all water.

-

Homogenization: Grind the dried sediment to a fine powder using a mortar and pestle.

-

Solvent Extraction:

-

Weigh approximately 1-5 grams of the homogenized sediment into a glass centrifuge tube.

-

Add 10 mL of a 2:1 mixture of hexane and isopropanol.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3000 rpm for 5 minutes to pellet the sediment.

-

Carefully transfer the supernatant to a clean glass vial.

-

Repeat the extraction process two more times with fresh solvent, combining the supernatants.

-

-

Phase Separation:

-

To the combined supernatant, add 5 mL of distilled water.

-

Vortex for 1 minute to facilitate phase separation.

-

Centrifuge at 2000 rpm for 5 minutes.

-

The upper hexane layer, containing the carotenoids, should be carefully collected.

-

-

Drying and Reconstitution:

-

Evaporate the hexane extract to dryness under a gentle stream of nitrogen gas.

-

Reconstitute the dried extract in a known, small volume (e.g., 200 µL) of a suitable solvent for HPLC analysis (e.g., acetone or a mixture of methanol and methyl-tert-butyl ether).

-

Quantification of Okenone by HPLC-DAD-APCI-MS/MS

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Atmospheric Pressure Chemical Ionization tandem Mass Spectrometry (APCI-MS/MS) is the preferred method for the identification and quantification of okenone.[13]

-

HPLC System: A reverse-phase C30 column is recommended for optimal separation of carotenoids.

-

Mobile Phase: A gradient of methanol, methyl-tert-butyl ether, and water is commonly used.

-

DAD Detection: Okenone exhibits a characteristic absorption spectrum with a maximum absorbance around 490 nm.

-

APCI-MS/MS Analysis:

-

Ionization Mode: Positive ion mode.

-

Parent Ion: Monitor for the protonated molecule [M+H]⁺ of okenone (m/z 579.4).

-

Fragmentation: Generate product ions through collision-induced dissociation (CID) for specific identification and quantification.

-

-

Quantification: Use an external calibration curve with an authentic okenone standard. If an authentic standard is unavailable, a certified β-carotene standard can be used for semi-quantification, with appropriate corrections for differences in molar absorptivity.

Visualizations: Pathways and Workflows

Okenone Biosynthesis and its Regulation

The biosynthesis of okenone is a multi-step enzymatic process starting from the common carotenoid precursor, lycopene. The expression of the genes involved, particularly the crt gene cluster, is tightly regulated by environmental factors such as light and the absence of oxygen.[2][14][15][16]

Experimental Workflow for Okenone Analysis

The following diagram outlines the logical flow of an experimental procedure for analyzing okenone in sediment samples.

Conclusion

Okenone stands as a robust and highly specific biomarker for photic zone euxinia. Its exclusive origin from Chromatiaceae, which have stringent environmental requirements, allows for confident reconstruction of past anoxic and sulfidic conditions within the photic zone. The analytical methods for its detection are well-established, and ongoing research continues to refine our understanding of its distribution in both modern and ancient environments. For researchers in paleoclimatology, geochemistry, and astrobiology, okenone provides an invaluable tool for deciphering the history of Earth's oceans and the life within them. For professionals in drug development, understanding the unique biosynthetic pathways of such natural products can inspire novel approaches to enzymatic synthesis and the discovery of new bioactive compounds.

References

- 1. DSpace [repository.kaust.edu.sa]

- 2. Genes involved in the biosynthesis of photosynthetic pigments in the purple sulfur photosynthetic bacterium Thiocapsa roseopersicina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. limnolfwbiol.com [limnolfwbiol.com]

- 5. researchgate.net [researchgate.net]

- 6. Okenone and other fossil photopigments from the bottom sediments of Lake Shira, as a proxy of recent changes in the hydrological regime of the lake | Limnology and Freshwater Biology [limnolfwbiol.com]

- 7. Carotenoids in Bottom Sediments as Biomarkers of Changes in the Ecosystem of Saline Lake Shira (Siberia, Khakassia) - ProQuest [proquest.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A Rapid Method for the Extraction and Analysis of Carotenoids and Other Hydrophobic Substances Suitable for Systems Biology Studies with Photosynthetic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. orbit.dtu.dk [orbit.dtu.dk]

- 15. Genes Involved in the Biosynthesis of Photosynthetic Pigments in the Purple Sulfur Photosynthetic Bacterium Thiocapsa roseopersicina - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CRT (genetics) - Wikipedia [en.wikipedia.org]

The Distribution and Analysis of Okenone in Modern Anoxic Basins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Okenone is a unique aromatic carotenoid synthesized by a select group of purple sulfur bacteria (PSB) belonging to the family Chromatiaceae. Its presence in aquatic environments is a strong indicator of photic zone euxinia, a condition where anoxic and sulfidic waters are exposed to sunlight. The diagenetic product of okenone, okenane, is a valuable biomarker in geochemical studies for reconstructing past anoxic conditions. This technical guide provides a comprehensive overview of the natural occurrence of okenone in modern anoxic basins, detailing quantitative data, experimental protocols for its analysis, and the biosynthetic pathway.

Natural Occurrence and Quantitative Data

Okenone is primarily found in meromictic lakes and other stratified anoxic basins where a stable chemocline allows for the proliferation of PSB. The concentration of okenone can vary significantly depending on the specific basin, the density of the PSB population, and environmental factors such as light intensity and sulfide concentration. Below are tables summarizing available quantitative data on okenone concentrations in the water column and sediments of several well-studied anoxic basins.

Okenone Concentration in the Water Column of Modern Anoxic Basins

| Location | Basin Type | Depth (m) | Okenone Concentration | Reference(s) |

| Lake Cadagno, Switzerland | Meromictic Alpine Lake | Chemocline | Not explicitly quantified in µg/L, but high concentrations are noted in the bacterial plate.[1] | [1] |

| Fayetteville Green Lake, USA | Meromictic Lake | ~20 | ~1.5 µg/L (estimated from graphical data) | |

| Marichromatium purpuratum (Culture) | Laboratory Culture | N/A | 0.103 ± 0.012 fmol/cell | [2] |

| Various PSB Strains (Culture) | Laboratory Culture | N/A | Reached µM levels in cultures | [3] |

Okenone Concentration in the Sediments of Modern Anoxic Basins

| Location | Basin Type | Sediment Depth | Okenone Concentration (µg/g dry weight) | Reference(s) |

| Mahoney Lake, Canada | Meromictic Salt Lake | Surface | Up to 2500 | [4] |

| Mahoney Lake, Canada | Meromictic Salt Lake | Varies (core) | Ranged from below detection to over 2000 | [4][5] |

| Lake Cadagno, Switzerland | Meromictic Alpine Lake | Varies (core) | Up to 1080 | [4] |

| Fayetteville Green Lake, USA | Meromictic Lake | Surface | ~0.8 (estimated from graphical data) | |

| Lake Shira, Siberia | Saline Stratified Lake | Varies (core) | Used as a proxy, absolute values not consistently reported | [6][7] |

Experimental Protocols

The accurate quantification of okenone from environmental samples requires specific protocols for extraction and analysis. The following sections detail the methodologies for sample collection, pigment extraction, and quantification by High-Performance Liquid Chromatography (HPLC).

Sample Collection

-

Water Column: Water samples from the desired depths, typically within the chemocline of an anoxic basin, should be collected using a van Dorn sampler or a similar device that avoids oxygen contamination. Samples should be transferred to dark, airtight bottles and processed as soon as possible. If immediate processing is not possible, samples should be stored at 4°C in the dark for no more than 24 hours. For longer storage, water should be filtered through a GF/F filter, and the filter should be flash-frozen in liquid nitrogen and stored at -80°C.

-

Sediments: Sediment cores can be collected using a gravity corer or a multi-corer. The cores should be sectioned immediately to prevent oxidation of the surface layers. Sediment samples should be placed in airtight containers, flash-frozen in liquid nitrogen, and stored at -80°C until extraction.

Pigment Extraction from Water Samples

-

Thaw the frozen filter in the dark.

-

Place the filter in a centrifuge tube with 3-5 mL of a 7:2 (v/v) mixture of acetone and methanol.

-

Sonicate the sample in an ice bath for 10-15 minutes to lyse the cells and extract the pigments.

-

Centrifuge the sample at 4,000 rpm for 10 minutes at 4°C to pellet the cell debris and filter material.

-

Carefully transfer the supernatant containing the pigments to a clean, amber glass vial.

-

Repeat the extraction process on the pellet with an additional 3-5 mL of the acetone:methanol mixture to ensure complete extraction.

-

Combine the supernatants.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

-

Reconstitute the dried pigment extract in a known, small volume (e.g., 200 µL) of the initial HPLC mobile phase.

Pigment Extraction from Sediment Samples

-

Lyophilize (freeze-dry) the sediment sample to remove all water.

-

Weigh a known amount of the dried sediment (e.g., 1-5 g) into a centrifuge tube.

-

Add 10-20 mL of a 7:2 (v/v) mixture of acetone and methanol.

-

Vortex the sample vigorously for 1 minute, followed by sonication in an ice bath for 15-20 minutes.

-

Centrifuge the sample at 4,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean, amber glass vial.

-

Repeat the extraction process two more times with fresh solvent, combining the supernatants each time.

-

Evaporate the combined supernatant to dryness under a stream of nitrogen gas.

-

Reconstitute the dried extract in a known, small volume of the initial HPLC mobile phase.

Okenone Quantification by HPLC

High-Performance Liquid Chromatography with a photodiode array (PDA) detector is the preferred method for the separation and quantification of okenone.

-

HPLC System: A standard HPLC system with a C18 reversed-phase column is suitable.

-

Mobile Phase: A gradient of solvents is typically used. A common gradient involves:

-

Solvent A: 80:20 (v/v) methanol:ammonium acetate (1 M)

-

Solvent B: 60:40 (v/v) methanol:ethyl acetate

-

-

Gradient Program:

-

0-5 min: 100% A

-

5-25 min: Linear gradient to 100% B

-

25-35 min: 100% B

-

35-40 min: Linear gradient back to 100% A

-

40-50 min: 100% A (column re-equilibration)

-

-

Detection: Okenone has a characteristic absorption maximum at approximately 490 nm. The PDA detector should be set to monitor this wavelength for quantification.

-

Quantification: A calibration curve should be generated using an authentic okenone standard of known concentrations. The concentration of okenone in the sample extracts is then determined by comparing the peak area of okenone in the sample chromatogram to the calibration curve.

Visualizations

Okenone Biosynthesis Pathway

The biosynthesis of okenone from lycopene involves a series of enzymatic steps, including cyclization, desaturation, methylation, and ketolation. The following diagram illustrates the key steps in this pathway.

Experimental Workflow for Okenone Analysis

The following diagram outlines the general workflow for the extraction and quantification of okenone from environmental samples.

Conclusion

Okenone is a powerful biomarker for identifying and studying modern and ancient anoxic environments. The quantitative data presented here, though still somewhat limited in scope, highlight the significant accumulations of this carotenoid in specific anoxic basins. The detailed experimental protocols provide a foundation for researchers to accurately quantify okenone in their own samples, contributing to a more comprehensive understanding of the distribution and ecological role of purple sulfur bacteria. Further research, particularly in quantifying okenone concentrations across a wider range of modern anoxic basins, will be crucial for refining its use as a paleoenvironmental proxy and for exploring the potential biotechnological applications of this unique pigment.

References

- 1. researchgate.net [researchgate.net]

- 2. Pigment production and isotopic fractionations in continuous culture: okenone producing purple sulfur bacteria Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Okenone Extraction from Marine Sediments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Okenone is a monocyclic aromatic carotenoid with a distinctive C40 isoprenoid skeleton. It is uniquely synthesized by certain species of purple sulfur bacteria (Chromatiaceae), making its presence in marine sediments a valuable biomarker for photic zone euxinia (anoxic and sulfidic conditions in the presence of light). The diagenetic product of okenone, okenane, is a significant molecular fossil in paleoceanographic studies.[1][2] The extraction and purification of okenone are critical first steps for its quantification and isotopic analysis, providing insights into past environmental conditions and potential applications in drug development due to the antioxidant properties characteristic of carotenoids.

This document provides a detailed protocol for the extraction, purification, and quantification of okenone from marine sediments.

Data Presentation

Table 1: Solvent Systems for Okenone Extraction

| Solvent System | Ratio (v/v) | Application | Reference |

| Dichloromethane:Methanol | 2:1 | Total Lipid Extraction | [3] |

| Dichloromethane:Methanol | 9:1 | Total Lipid Extraction | [4] |

| Dichloromethane:Methanol | 7:3 | Lipid Extraction | [5] |

Table 2: Chromatographic Purification Parameters for Okenone

| Chromatographic Method | Stationary Phase | Mobile Phase / Eluent | Purpose |

| Column Chromatography | Silica Gel (deactivated with water) | Hexane, followed by gradients of increasing polarity (e.g., Hexane:Acetone) | Initial fractionation of total lipid extract |